molecular formula C14H26O4 B146896 Tetradecanedioic acid CAS No. 821-38-5

Tetradecanedioic acid

Cat. No.: B146896
CAS No.: 821-38-5
M. Wt: 258.35 g/mol
InChI Key: HQHCYKULIHKCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C14H26O4. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis and has various applications in the production of polymers, resins, and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of tetradecane using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically requires elevated temperatures and prolonged reaction times to achieve high yields .

Another method involves the hydrolysis of tetradecanedioyl chloride, which is obtained by the reaction of tetradecane with thionyl chloride. The hydrolysis reaction is carried out in the presence of a base, such as sodium hydroxide, to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves the microbial oxidation of long-chain alkanes. Specific strains of bacteria, such as Candida viswanathii, are used to oxidize tetradecane to this compound under controlled conditions. This biotechnological approach is considered more environmentally friendly compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

Tetradecanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction of this compound can yield tetradecanediol.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Tetradecanediol.

    Esterification: Tetradecanedioate esters.

    Amidation: this compound amides.

Scientific Research Applications

Tetradecanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and resins. It is also used in the preparation of various organic compounds.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of high-performance nylons, adhesives, and coatings

Mechanism of Action

Tetradecanedioic acid exerts its effects primarily through its interaction with metabolic pathways. It is known to act as a decoupling agent in mitochondria, affecting the rate of respiration and oxidative phosphorylation. This compound can influence the proton gradient across the mitochondrial membrane, leading to changes in ATP synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

    Dodecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.

    Hexadecanedioic acid: A longer-chain dicarboxylic acid with similar applications.

    Sebacic acid: Another dicarboxylic acid used in the production of polymers and resins.

Uniqueness

Tetradecanedioic acid is unique due to its specific chain length, which provides distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where shorter or longer-chain dicarboxylic acids may not be as effective. Additionally, its role as a decoupling agent in mitochondrial respiration sets it apart from other dicarboxylic acids .

Properties

IUPAC Name

tetradecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCYKULIHKCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061166
Record name Tetradecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL
Record name Tetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

821-38-5
Record name Tetradecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRADECANEDIOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRADECANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetradecanedioic acid
Reactant of Route 2
Reactant of Route 2
Tetradecanedioic acid
Reactant of Route 3
Reactant of Route 3
Tetradecanedioic acid
Reactant of Route 4
Tetradecanedioic acid
Reactant of Route 5
Reactant of Route 5
Tetradecanedioic acid
Reactant of Route 6
Tetradecanedioic acid
Customer
Q & A

A: Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, has the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. [, , , , , ]

A: Researchers frequently employ techniques like X-ray powder diffraction, differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this compound. [, , , , , ]

A: Yes, this compound exhibits polymorphism. At low temperatures, it crystallizes in an ordered C-form. Upon heating, it transitions to an ordered Ch-form just below its melting point. Interestingly, a monoclinic form, Ci, can arise in mixed samples due to compositional disorder. []

A: Unlike some other linear molecules (alkanes, alkanols, fatty acids), increasing the chain length in linear dicarboxylic acids leads to a decrease in the solid-solid and solid-liquid phase transition temperatures. []

A: Yes, recent research suggests that this compound could serve as a potential biomarker for osteoporosis in women. In a study utilizing LC/GC-MS metabolomics, elevated levels of this compound were observed in the plasma of elderly women with osteoporosis compared to age- and BMI-matched controls. [] Additionally, it has been studied as a potential biomarker for organic anion transporter (OAT) activity. [, ]

A: Research indicates that a non-metabolizable analog of this compound, α,α′-tetrachloro-tetradecanedioic acid (Cl-DICA), can modulate insulin secretion. Short-term exposure to Cl-DICA enhanced glucose-stimulated insulin secretion, but not arginine-stimulated secretion. []

A: this compound serves as a building block for synthesizing various polymers, including biodegradable polyesters. These polyesters find applications in drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. [, , , , , ]

A: Yes, this compound can be copolymerized with other monomers like erythritol to produce soft polyester elastomers. These elastomers exhibit tunable mechanical properties, making them attractive for applications in soft tissue engineering, where mimicking the elasticity and flexibility of natural tissues is crucial. []

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for quantifying this compound in various matrices. Researchers have developed and validated these methods for analyzing this compound in plasma and other biological samples. [, , , , ]

A: While specific details regarding this compound's environmental impact are limited in the provided research, its use in biodegradable polymers suggests a potential for reduced environmental persistence compared to traditional plastics. Research into biodegradation pathways and potential ecotoxicological effects would provide valuable insights for assessing its overall environmental profile. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.